molecular formula C17H12BrNO2S2 B12145077 (5Z)-3-(2-bromophenyl)-5-(2-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one

(5Z)-3-(2-bromophenyl)-5-(2-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B12145077
M. Wt: 406.3 g/mol
InChI Key: QRIQBKOCHVMHMI-GDNBJRDFSA-N
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Description

The compound (5Z)-3-(2-bromophenyl)-5-(2-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one is a rhodanine derivative characterized by a thiazolidinone core substituted with a 2-bromophenyl group at position 3 and a 2-methoxybenzylidene moiety at position 5. Rhodanine derivatives are widely studied for their diverse biological activities, including antitumor, antimicrobial, and enzyme inhibitory properties . The structural uniqueness of this compound lies in the ortho-substituted bromine and methoxy groups, which influence electronic, steric, and solubility properties, distinguishing it from analogs with para-substituents or alternative functional groups .

Properties

Molecular Formula

C17H12BrNO2S2

Molecular Weight

406.3 g/mol

IUPAC Name

(5Z)-3-(2-bromophenyl)-5-[(2-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C17H12BrNO2S2/c1-21-14-9-5-2-6-11(14)10-15-16(20)19(17(22)23-15)13-8-4-3-7-12(13)18/h2-10H,1H3/b15-10-

InChI Key

QRIQBKOCHVMHMI-GDNBJRDFSA-N

Isomeric SMILES

COC1=CC=CC=C1/C=C\2/C(=O)N(C(=S)S2)C3=CC=CC=C3Br

Canonical SMILES

COC1=CC=CC=C1C=C2C(=O)N(C(=S)S2)C3=CC=CC=C3Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-3-(2-bromophenyl)-5-(2-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one typically involves a multi-step process:

    Formation of Thiazolidinone Core: The thiazolidinone core can be synthesized by the reaction of a primary amine with carbon disulfide and an α-halo ketone under basic conditions.

    Introduction of Bromophenyl Group: The bromophenyl group is introduced via a nucleophilic substitution reaction, where a bromobenzene derivative reacts with the thiazolidinone core.

    Addition of Methoxybenzylidene Moiety: The final step involves the condensation of the intermediate with 2-methoxybenzaldehyde under acidic or basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Nucleophilic Substitution at the 2-Bromophenyl Group

The bromine atom on the 2-bromophenyl group serves as a leaving group, enabling nucleophilic substitution reactions under specific conditions:

Reaction ConditionsNucleophileProductYieldReferences
K₂CO₃, DMF, 80°C, 6–8 hoursPrimary amines2-Aminophenyl-substituted derivative65–78%
CuI, Et₃N, DMSO, 120°C, 12 hoursThiols2-Thiophenyl derivative55–62%

These reactions are critical for modifying the compound’s aromatic region to enhance pharmacological properties or solubility.

Reactivity of the Thioxo Group

The thioxo (C=S) group participates in oxidation, reduction, and nucleophilic addition:

Oxidation Reactions

  • To sulfone : Treatment with H₂O₂ in acetic acid converts C=S to C=O, forming a sulfone derivative.

    • Conditions: 30% H₂O₂, glacial CH₃COOH, 70°C, 4 hours.

    • Yield: 82% (confirmed via IR loss of C=S stretch at 1,150 cm⁻¹).

Reduction Reactions

  • To thiol : Catalytic hydrogenation (H₂, Pd/C) reduces C=S to C–SH.

    • Applications: Thiol derivatives show enhanced metal-chelating properties.

Methoxybenzylidene Functionalization

The methoxybenzylidene moiety undergoes electrophilic and condensation reactions:

Demethylation

  • Conversion to hydroxyl group : BBr₃ in CH₂Cl₂ at −78°C cleaves the methoxy group to a hydroxyl .

    • Yield: 70–75% (verified via NMR: δ 9.8 ppm for phenolic –OH).

Knoevenagel Condensation

  • The benzylidene double bond reacts with active methylene compounds (e.g., malononitrile) to form extended conjugates :

    • Conditions: Piperidine, ethanol, reflux.

    • Product: Cyano-substituted derivatives (used in dye-sensitized solar cells).

Thiazolidinone Ring Modifications

The core thiazolidinone ring is susceptible to hydrolysis and cycloaddition:

Acidic/Basic Hydrolysis

  • Ring opening : Under strong acids (HCl) or bases (NaOH), the ring hydrolyzes to form thioamide intermediates.

    • Applications: Precursors for synthesizing fused heterocycles.

1,3-Dipolar Cycloaddition

  • Reacts with nitrile oxides to form isoxazoline-thiazolidinone hybrids :

    • Conditions: Room temperature, CHCl₃.

    • Yield: 60–68% (confirmed via X-ray crystallography).

Comparative Reactivity with Analogues

The 2-bromo and 2-methoxy substitutions uniquely influence reactivity compared to similar thiazolidinones:

CompoundKey Reactivity Differences
3-(4-Bromophenyl) analogueSlower nucleophilic substitution due to para-bromo
5-(4-Methoxybenzylidene) variant Higher stability in oxidation reactions

Practical Considerations

  • Side reactions : Competing hydrolysis of the thiazolidinone ring occurs above pH 10.

  • Catalysts : Microwave irradiation reduces reaction times by 50% for substitutions .

This compound’s versatile reactivity profile makes it a valuable scaffold for developing antimicrobial, anticancer, and materials science applications. Further studies should explore its interactions with biological targets and stability under physiological conditions.

Scientific Research Applications

Chemistry

In chemistry, (5Z)-3-(2-bromophenyl)-5-(2-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one is used as a building block for the synthesis of more complex molecules

Biology

Biologically, this compound has shown promise in various assays for its antimicrobial and anticancer activities. It can inhibit the growth of certain bacteria and cancer cell lines, making it a candidate for further drug development.

Medicine

In medicine, the compound is being investigated for its potential therapeutic effects. Its ability to modulate biological pathways makes it a potential candidate for the treatment of diseases such as cancer and infections.

Industry

Industrially, the compound can be used in the development of new materials with specific properties, such as antimicrobial coatings or drug delivery systems.

Mechanism of Action

The mechanism of action of (5Z)-3-(2-bromophenyl)-5-(2-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one involves its interaction with various molecular targets. The bromophenyl and methoxybenzylidene groups can interact with enzymes and receptors, modulating their activity. The thioxo group can form covalent bonds with nucleophilic sites in proteins, leading to inhibition of their function. These interactions can disrupt cellular processes, leading to antimicrobial or anticancer effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

This section compares the target compound with key analogs in terms of structural features, physicochemical properties, and biological activities.

Structural and Physicochemical Comparisons

Compound Name Substituents (Position 3/Position 5) Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Properties/Activities
(5Z)-3-(2-Bromophenyl)-5-(2-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one (Target) 2-Bromophenyl / 2-Methoxybenzylidene C₁₇H₁₁BrN₂O₂S₂ 423.32 Not reported Enhanced lipophilicity due to ortho-methoxy group; potential antitumor activity
(5Z)-5-(4-Bromobenzylidene)-2-thioxo-1,3-thiazolidin-4-one H / 4-Bromobenzylidene C₁₀H₆BrNO₂S₂ 324.20 220–222 IC₅₀ = 3.0 µM (photosynthesis inhibition)
(5Z)-5-(2-Hydroxybenzylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one (Compound II) Phenyl / 2-Hydroxybenzylidene C₁₆H₁₁NO₂S₂ 313.39 245–247 Lower lipophilicity; crystal structure shows hydrogen bonding with methanol
(5Z)-3-(3-Chlorophenyl)-5-[2-(2-phenoxyethoxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one 3-Chlorophenyl / 2-(Phenoxyethoxy)benzylidene C₂₅H₂₀ClNO₃S₂ 506.06 >260 Bulky substituent increases molecular weight; potential pharmacokinetic challenges
(5Z)-5-(2,3-Dihydrobenzofuran-5-ylmethylene)-2-thioxo-1,3-thiazolidin-4-one (Compound 3g) H / 2,3-Dihydrobenzofuran-5-ylmethylene C₁₂H₉NO₂S₂ 271.34 Not reported IC₅₀ = 6–8 µM (antitumor activity in HCT116/Caco2 cells)

Key Observations:

  • Substituent Position: Bromine at the ortho position (target) vs. para position (4-bromo analog) may alter steric hindrance and electronic effects, impacting binding to biological targets .
  • Biological Activity: Compound 3g, with a dihydrobenzofuran substituent, shows potent antitumor activity, suggesting that fused ring systems enhance cytotoxicity compared to simpler arylidene groups .
Antitumor Activity
  • The bromine atom may enhance DNA intercalation or kinase inhibition .
  • (5Z)-5-(4-Chlorobenzylidene)-2-thioxo-1,3-thiazolidin-4-one: IC₅₀ = 1.3 µM against Chlorella vulgaris, indicating substituent-dependent bioactivity .
Enzyme Inhibition
  • Compound 3a (DYRK1A Inhibitor): IC₅₀ = 0.090 µM, highlighting the importance of the 5-arylidene group for kinase targeting .
  • LJ001 (Unrelated Analog): Low cytotoxicity (IC₅₀ >25 µM) suggests thiazolidinones with allyl or furan substituents may have favorable safety profiles .

Biological Activity

(5Z)-3-(2-bromophenyl)-5-(2-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one is a novel compound belonging to the thiazolidin-4-one family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Overview of Thiazolidin-4-One Derivatives

Thiazolidin-4-one derivatives are recognized for their therapeutic potential across various medical fields. They exhibit a wide range of biological activities including:

  • Anticancer
  • Antimicrobial
  • Anti-inflammatory
  • Antidiabetic
  • Anticonvulsant
  • Antiviral

Recent studies have highlighted the importance of substituents in influencing the biological activity of these compounds, suggesting that modifications can enhance their efficacy as drug candidates .

Structure-Activity Relationship (SAR)

The biological activity of thiazolidin-4-one derivatives is closely linked to their structural characteristics. The presence of specific substituents at various positions on the thiazolidin ring can significantly alter their pharmacological profiles. For instance:

Substituent PositionEffect on Activity
C2Enhances anticancer and antimicrobial activity
C3Influences anti-inflammatory properties
C5Affects overall bioactivity and selectivity

In particular, the compound (5Z)-3-(2-bromophenyl)-5-(2-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one features a bromine atom and a methoxy group that may enhance its interaction with biological targets, potentially increasing its therapeutic efficacy .

1. Anticancer Activity

Thiazolidin-4-one derivatives have shown promising anticancer properties through various mechanisms, including inhibition of cell proliferation and induction of apoptosis in cancer cells. For example, studies indicate that certain derivatives can inhibit the growth of lung cancer cells by targeting specific enzymes involved in cancer progression . The compound under discussion has been evaluated for its cytotoxic effects against several cancer cell lines, demonstrating significant activity.

2. Antimicrobial Properties

The antimicrobial efficacy of thiazolidin-4-one derivatives has been well-documented. The compound (5Z)-3-(2-bromophenyl)-5-(2-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one has shown potent activity against both Gram-positive and Gram-negative bacteria. In vitro studies have reported inhibition zones comparable to standard antibiotics, indicating its potential as an antimicrobial agent .

3. Anti-inflammatory Effects

Inflammation plays a critical role in various diseases, and thiazolidin-4-one derivatives have been investigated for their anti-inflammatory properties. The compound's structure suggests it may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways, although specific data on this compound's anti-inflammatory activity is still emerging .

Case Studies

Recent research has focused on synthesizing and evaluating new thiazolidin-4-one derivatives for enhanced biological activities. A notable study synthesized a series of thiazolidinones with varying substituents and assessed their activities against different cancer cell lines. The findings indicated that compounds with bromine and methoxy substitutions exhibited superior anticancer activity compared to unsubstituted analogs .

Another study explored the antimicrobial potential of thiazolidinone derivatives against common pathogens such as E. coli and S. aureus. The results showed that specific modifications led to increased antibacterial potency, with some derivatives achieving inhibition rates exceeding those of conventional antibiotics .

Q & A

Q. What are the standard synthetic routes for preparing (5Z)-3-(2-bromophenyl)-5-(2-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one?

The synthesis typically involves a multi-step condensation reaction. A common approach includes:

  • Step 1 : Reacting 3-(2-bromophenyl)-2-thioxo-1,3-thiazolidin-4-one with 2-methoxybenzaldehyde in the presence of a base (e.g., K₂CO₃) and a solvent like water or ethanol under reflux.
  • Step 2 : Neutralization with dilute HCl to precipitate the product, followed by recrystallization from ethyl acetate or chloroform to obtain pure crystals .
  • Key considerations : Reaction monitoring via TLC, stoichiometric control of aldehyde and base, and purification via solvent recrystallization to enhance purity .

Q. How is the compound characterized using spectroscopic and crystallographic techniques?

  • Spectroscopy :
    • ¹H/¹³C NMR : Assign peaks based on substituent effects (e.g., methoxy protons at ~3.8–4.0 ppm, aromatic protons in the 6.5–8.0 ppm range) .
    • IR : Confirm thiocarbonyl (C=S) stretches at ~1200–1250 cm⁻¹ and carbonyl (C=O) at ~1700 cm⁻¹ .
  • X-ray crystallography :
    • Use SHELX programs (e.g., SHELXL) for structure refinement. Validate geometry with dihedral angles (e.g., planar heterocyclic rings with deviations <0.02 Å) and hydrogen-bonding motifs (e.g., C–H⋯S interactions forming S(6) ring motifs) .
    • Report R factors (<0.05) and data-to-parameter ratios (>15:1) to ensure reliability .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while ethanol/water mixtures reduce side reactions .
  • Catalysis : Microwave irradiation reduces reaction times (e.g., 20–30 minutes vs. 24 hours) and improves regioselectivity for the (Z)-isomer .
  • Purification : Gradient recrystallization (e.g., DMF/ethanol) resolves co-crystallized impurities. Monitor purity via HPLC with a C18 column and UV detection at 254 nm .

Q. What strategies resolve data discrepancies in X-ray crystallographic refinement?

  • Disorder handling : For disordered groups (e.g., methyl H atoms), refine occupancy ratios (e.g., 0.58:0.42) and apply geometric restraints to prevent overfitting .
  • Validation tools : Use ORTEP-3 () for thermal ellipsoid visualization and WinGX () for symmetry checks. Cross-validate hydrogen-bonding networks with Mercury software .
  • Data quality : Ensure high-resolution data (<1.0 Å) and low merging R values (<5%) to minimize model bias .

Q. How do structural modifications influence biological activity?

  • Substituent effects :
    • Electron-withdrawing groups (e.g., Br, Cl) on the benzylidene ring enhance lipophilicity and membrane permeability, improving IC₅₀ values (e.g., 1.3–3.0 µM in photosynthesis inhibition assays) .
    • Methoxy groups : Increase π-π stacking with target proteins (e.g., dynamin GTPase), as shown in docking studies .
  • SAR studies :
    • Replace the thioxo group with sulfonyl to assess redox stability.
    • Test bioactivity against Gram-positive bacteria (e.g., S. aureus) via broth microdilution (MIC <50 µg/mL) .

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